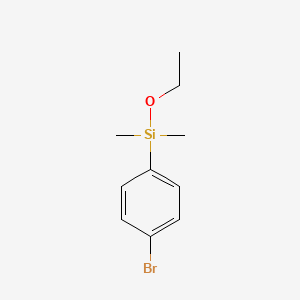
5,7-Diphenyl-5,6-diazaspiro(2.4)hept-6-en-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,7-Diphenyl-5,6-diazaspiro(2.4)hept-6-en-4-one: is a spiro compound characterized by its unique structure, which includes a spirocyclic framework with diazaspiro and phenyl groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Diphenyl-5,6-diazaspiro(2.4)hept-6-en-4-one typically involves the reaction of fluorene-9-one azine with dimethyloxosulfonium methylide, yielding the spiro compound through a Corey–Chaykovsky reaction . This reaction is carried out under controlled conditions to ensure the formation of the desired spirocyclic structure.
Industrial Production Methods
While specific industrial production methods for 5,7-Diphenyl-5,6-diazaspiro(2This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity suitable for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
5,7-Diphenyl-5,6-diazaspiro(2.4)hept-6-en-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The phenyl groups in the compound can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce different functional groups onto the phenyl rings .
Wissenschaftliche Forschungsanwendungen
5,7-Diphenyl-5,6-diazaspiro(2.4)hept-6-en-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its structural similarity to biologically active molecules.
Wirkmechanismus
The mechanism of action of 5,7-Diphenyl-5,6-diazaspiro(2.4)hept-6-en-4-one involves its interaction with molecular targets through its spirocyclic framework. This interaction can modulate various biological pathways, making it a potential candidate for drug development. The exact molecular targets and pathways are still under investigation, but its structural features suggest it could interact with enzymes and receptors involved in critical biological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-amino-5,6-diazaspiro(2.4)hept-6-en-4-one: Similar spirocyclic structure with amino groups.
5-phenyl-1-oxa-5,6-diazaspiro(2.4)heptane-4,7-dione: Contains an oxa group in the spirocyclic framework.
Uniqueness
5,7-Diphenyl-5,6-diazaspiro(2.4)hept-6-en-4-one is unique due to its specific arrangement of phenyl groups and diazaspiro framework, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
Eigenschaften
CAS-Nummer |
10223-46-8 |
|---|---|
Molekularformel |
C17H14N2O |
Molekulargewicht |
262.30 g/mol |
IUPAC-Name |
4,6-diphenyl-5,6-diazaspiro[2.4]hept-4-en-7-one |
InChI |
InChI=1S/C17H14N2O/c20-16-17(11-12-17)15(13-7-3-1-4-8-13)18-19(16)14-9-5-2-6-10-14/h1-10H,11-12H2 |
InChI-Schlüssel |
UAINZYUPUWLBEG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC12C(=NN(C2=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


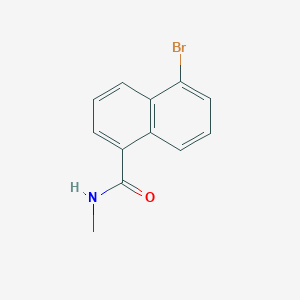

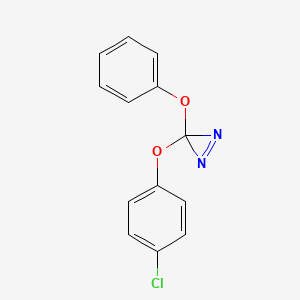
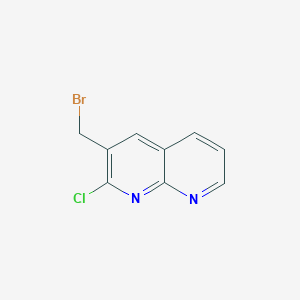
![4-(2-Ethylpiperazin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B11856618.png)
![4-amino-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]butanamide](/img/structure/B11856620.png)
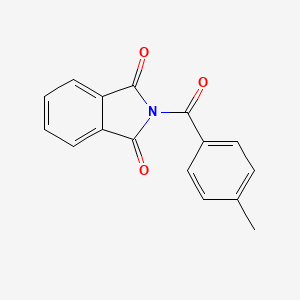
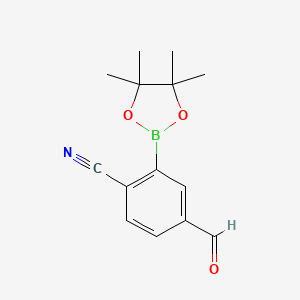
![(2-Chloro-4-(imidazo[1,2-a]pyridin-2-yl)phenyl)methanol](/img/structure/B11856631.png)


